1,1-Di-n-propyl-2-propyn-1-ylamine
Description
1,1-Di-n-propyl-2-propyn-1-ylamine is a tertiary amine characterized by two n-propyl groups and a propargyl (propyn-1-yl) group attached to a central nitrogen atom. The propargyl moiety introduces a reactive alkyne group, distinguishing it from simpler alkylamines like dipropylamine or tripropylamine.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
4-ethynylheptan-4-amine |
InChI |
InChI=1S/C9H17N/c1-4-7-9(10,6-3)8-5-2/h3H,4-5,7-8,10H2,1-2H3 |
InChI Key |
OOTFUIFRKQZJBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C#C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 1,1-Di-n-propyl-2-propyn-1-ylamine with structurally related amines, focusing on molecular properties, reactivity, and regulatory aspects derived from the evidence.
Molecular and Physical Properties
A comparative table of key parameters is provided below:
Key Observations:
- Molecular Weight and Structure: The propargyl-substituted compound (C9H17N) has a lower molecular weight than tripropylamine (C9H21N) due to the triple bond’s reduced hydrogen count. This difference likely affects volatility and solubility.
- Reactivity: The propargyl group’s alkyne functionality enables reactions like Huisgen cycloaddition or Sonogashira coupling, absent in dipropylamine or tripropylamine. This makes it valuable in click chemistry applications.
- Boiling Point: Tripropylamine’s higher boiling point (156–158°C) compared to dipropylamine (109–110°C) reflects increased van der Waals forces in bulkier molecules . The propargyl analog’s boiling point is unreported but expected to fall between these values due to intermediate molecular size.
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